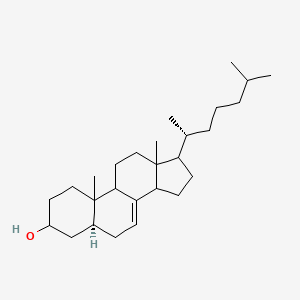

3beta-Hydroxy-5alpha,7-cholestene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

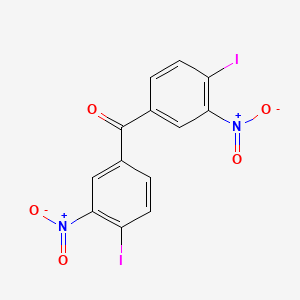

5-alpha-Cholest-7-en-3-beta-ol: Lathosterol , is a sterol intermediate in the biosynthesis of cholesterol. It is a naturally occurring compound found in various organisms, including humans. This compound plays a crucial role in the cholesterol biosynthesis pathway, serving as a marker for cholesterol synthesis rates in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholest-7-en-3-beta-ol typically involves the reduction of cholesterol derivatives. One common method is the reduction of 7-dehydrocholesterol using sodium borohydride in the presence of a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of 5-alpha-Cholest-7-en-3-beta-ol often involves the extraction and purification from natural sources, such as animal tissues. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Analyse Des Réactions Chimiques

Types of Reactions: 5-alpha-Cholest-7-en-3-beta-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-ketocholesterol.

Reduction: It can be reduced to form cholestanol.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.

Major Products:

Oxidation: 7-ketocholesterol

Reduction: Cholestanol

Substitution: Various substituted sterols depending on the reagent used.

Applications De Recherche Scientifique

Chemistry: 5-alpha-Cholest-7-en-3-beta-ol is used as a substrate in enzymatic assays to measure plasma cholesterol levels. It serves as a standard in lipid analysis using techniques like HPLC .

Biology: In biological research, this compound is used to study the cholesterol biosynthesis pathway. It helps in understanding the regulation of cholesterol synthesis and its impact on cellular functions .

Medicine: 5-alpha-Cholest-7-en-3-beta-ol is used as a biomarker for cholesterol synthesis rates in clinical studies. It is also studied for its potential role in treating disorders related to cholesterol metabolism, such as cerebrotendinous xanthomatosis .

Industry: In the industrial sector, this compound is used in the production of cholesterol and other sterols. It is also used as a feed additive to study its effects on the life-history traits of aquatic organisms .

Mécanisme D'action

5-alpha-Cholest-7-en-3-beta-ol exerts its effects by acting as an intermediate in the cholesterol biosynthesis pathway. It is carried in the serum by lipoproteins and indicates the rate of cholesterol synthesis. The compound is not affected by dietary cholesterol intake, making it a reliable marker for endogenous cholesterol production .

Molecular Targets and Pathways:

Cholesterol Biosynthesis Pathway: The compound is involved in the conversion of lanosterol to cholesterol through a series of enzymatic reactions.

Lipoproteins: It is transported in the serum by lipoproteins, which play a crucial role in cholesterol metabolism.

Comparaison Avec Des Composés Similaires

7-Dehydrocholesterol: A precursor in the cholesterol biosynthesis pathway.

Cholestanol: A reduced form of cholesterol.

7-Ketocholesterol: An oxidized form of cholesterol.

Uniqueness: 5-alpha-Cholest-7-en-3-beta-ol is unique due to its role as an intermediate in the cholesterol biosynthesis pathway. Unlike other sterols, it serves as a reliable marker for cholesterol synthesis rates and is not influenced by dietary cholesterol intake .

Propriétés

Formule moléculaire |

C27H46O |

|---|---|

Poids moléculaire |

386.7 g/mol |

Nom IUPAC |

(5S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23?,24?,25?,26?,27?/m1/s1 |

Clé InChI |

IZVFFXVYBHFIHY-IRRCOBOTSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2=CC[C@@H]4C3(CCC(C4)O)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11993509.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)

![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)